Lipophilicity-Driven Membrane Permeability: Comparing N-Cinnamylpiperidine to N-Benzylpiperidine
N-Cinnamylpiperidine exhibits significantly higher lipophilicity compared to its common analog, N-benzylpiperidine. The increased LogP value directly correlates with enhanced passive membrane permeability and blood-brain barrier (BBB) penetration potential. This is a critical differentiator for CNS drug discovery programs where achieving sufficient brain exposure is a primary hurdle [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.47 |
| Comparator Or Baseline | N-Benzylpiperidine: LogP ~2.0 |
| Quantified Difference | ΔLogP ≈ +1.47 (Approximately 30-fold higher partition coefficient) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform (v14.00) |
Why This Matters
A higher LogP for N-Cinnamylpiperidine indicates a superior starting point for lead optimization in CNS programs, potentially reducing the need for extensive structural modifications to improve brain uptake.
- [1] PubChem. N-Benzylpiperidine. CID 75922. View Source
